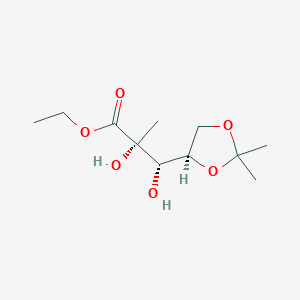
1,2-Difluoro-3-iodo-4-methoxybenzene
Descripción general
Descripción
“1,2-Difluoro-3-iodo-4-methoxybenzene” is a chemical compound with the CAS Number: 2091145-96-7 . It has a molecular weight of 270.02 . The compound is liquid in its physical form .
Molecular Structure Analysis
The molecular formula of “1,2-Difluoro-3-iodo-4-methoxybenzene” is C7H5F2IO . The InChI Code is 1S/C7H5F2IO/c1-11-7-5 (10)3-2-4 (8)6 (7)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 144.5±20.0 °C at 760 mmHg . The flash point is 47.1±17.7 °C .Aplicaciones Científicas De Investigación
Environmental Science and Pollution Studies
Fluorinated compounds, including those structurally related or functionally similar to 1,2-Difluoro-3-iodo-4-methoxybenzene, have been extensively studied for their occurrence and impact on the environment. For instance, novel brominated flame retardants, which share some characteristics with fluorinated compounds in terms of halogenation, have been reviewed for their presence in indoor air, dust, and consumer goods, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Similarly, microbial degradation studies of polyfluoroalkyl chemicals in the environment have contributed to understanding the biodegradability and transformation pathways of these persistent pollutants (Liu & Avendaño, 2013).
Organic Synthesis and Chemical Reactions
The synthesis and chemical reactivity of fluorinated compounds are of significant interest in organic chemistry. Research on the catalytic oxidation of lignins into aromatic aldehydes, for example, discusses the process trends and development prospects, indicating the importance of fluorinated intermediates in synthesizing valuable chemical products (Tarabanko & Tarabanko, 2017). Another study reviews recent advances in C-F bond activation, a key reaction for introducing fluorine into organic molecules, highlighting methodologies for synthesizing fluorinated building blocks (Shen et al., 2015).
Materials Science and Engineering
In materials science, fluorinated compounds are explored for their unique properties, such as in the development of plastic scintillators. Research on plastic scintillators based on polymethyl methacrylate discusses how various luminescent dyes, including fluorinated compounds, can enhance the scintillation properties of these materials (Salimgareeva & Kolesov, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1,2-difluoro-3-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJBZAWEAMZDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)




-palladium, 95%](/img/structure/B3169213.png)


![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)




![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3169281.png)